2,2-Dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione is a synthetic organic compound characterized by its unique dioxane ring structure and trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, the reactions can be carried out in batch or continuous flow reactors.
Purification Techniques: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium
Properties
IUPAC Name |
2,2-dimethyl-5-(2,4,5-trifluoro-3-methylbenzoyl)-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O5/c1-5-9(16)6(4-7(15)10(5)17)11(18)8-12(19)21-14(2,3)22-13(8)20/h4,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGORBGJYGZYUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C(=O)C2C(=O)OC(OC2=O)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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